Trandolapril diketopiperazine-d5
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Overview
Description
Trandolapril diketopiperazine-d5 is a deuterated derivative of trandolapril, a prodrug of an angiotensin-converting enzyme inhibitor. This compound is primarily used in research settings, particularly in the study of proteomics and pharmacokinetics. The molecular formula of this compound is C24H27D5N2O4, and it has a molecular weight of 417.55 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trandolapril diketopiperazine-d5 involves the incorporation of deuterium atoms into the diketopiperazine ring of trandolapril. This can be achieved through a series of deuterium exchange reactions under controlled conditions. The process typically involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets research-grade standards. The production process is optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Trandolapril diketopiperazine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trandolaprilat diketopiperazine-d5.
Reduction: Reduction reactions can convert the diketopiperazine ring to other derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products: The major products formed from these reactions include trandolaprilat diketopiperazine-d5 and other deuterated derivatives .
Scientific Research Applications
Trandolapril diketopiperazine-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in mass spectrometry and nuclear magnetic resonance studies.
Biology: The compound is used to study the metabolism and pharmacokinetics of trandolapril and its derivatives.
Medicine: Research on this compound helps in understanding the pharmacodynamics of angiotensin-converting enzyme inhibitors.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Trandolapril diketopiperazine-d5 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in blood pressure and has therapeutic effects in conditions such as hypertension and heart failure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Trandolaprilat diketopiperazine-d5: A metabolite of trandolapril with similar pharmacological properties.
Enalapril diketopiperazine-d5: Another deuterated angiotensin-converting enzyme inhibitor with comparable effects.
Uniqueness: Trandolapril diketopiperazine-d5 is unique due to its deuterated structure, which provides enhanced stability and allows for more precise pharmacokinetic studies. Its specific inhibition of the angiotensin-converting enzyme makes it a valuable tool in cardiovascular research .
Properties
Molecular Formula |
C24H32N2O4 |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |
InChI |
InChI=1S/C24H32N2O4/c1-3-30-24(29)20(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-19-12-8-7-11-18(19)15-21(26)23(25)28/h4-6,9-10,16,18-21H,3,7-8,11-15H2,1-2H3/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D |
InChI Key |
AKUCMKAPHCGRFV-YFCLCGKXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N2[C@H](C(=O)N3[C@H]4CCCC[C@@H]4C[C@H]3C2=O)C)[2H])[2H] |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCCC4CC3C2=O)C |
Origin of Product |
United States |
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